molecular formula C12H10BrNOS B14384891 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-29-7

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one

Cat. No.: B14384891
CAS No.: 89991-29-7
M. Wt: 296.18 g/mol
InChI Key: KMHJPIBAZPWZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that features a thiazole ring substituted with a bromophenyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopropiophenone: Similar structure but lacks the thiazole ring.

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in other substituents.

Uniqueness

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

89991-29-7

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propan-2-one

InChI

InChI=1S/C12H10BrNOS/c1-8(15)6-12-14-11(7-16-12)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3

InChI Key

KMHJPIBAZPWZDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.